molecular formula C21H13FN2O5S B12207417 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B12207417
M. Wt: 424.4 g/mol
InChI Key: RYUAWLVANGYLGD-YVLHZVERSA-N
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Description

The compound 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide features a thiazolidinedione core (2,4-dioxo-1,3-thiazolidin-3-yl) substituted with a 2-fluorobenzylidene group at the 5-position and an acetamide linker connected to a 2-oxo-2H-chromen-6-yl (coumarin) moiety. This structural framework is significant due to the thiazolidinedione ring’s role in modulating biological targets (e.g., PPAR-γ in diabetes) and the coumarin group’s association with anticoagulant, antioxidant, and fluorescent properties . The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, influencing binding interactions .

Properties

Molecular Formula

C21H13FN2O5S

Molecular Weight

424.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide

InChI

InChI=1S/C21H13FN2O5S/c22-15-4-2-1-3-12(15)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-7-16-13(9-14)5-8-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-10-

InChI Key

RYUAWLVANGYLGD-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the fluorobenzylidene group. The chromone moiety is then attached through a series of condensation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains.

Compound MIC (μmol/mL) MBC (μmol/mL) Activity Type
4d10.7–21.421.4–40.2Antibacterial
4pNot specifiedNot specifiedAntifungal
3hNot specifiedNot specifiedAntifungal

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Potential
The anticancer properties of thiazolidinones have been extensively studied. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including melanoma cells (B16F10). The mechanism of action may involve the inhibition of key enzymes such as tyrosinase, which is crucial for melanin production.

Case Studies

1. Antimicrobial Efficacy Study
A comprehensive study evaluated a series of thiazolidinone derivatives for their antimicrobial properties against multiple bacterial and fungal strains. Among them, the compound exhibited enhanced potency compared to traditional antibiotics, highlighting its potential as a new therapeutic option in treating infections.

2. Anticancer Activity Research
Another research effort focused on the anticancer effects of this class of compounds in vitro. The findings revealed that certain analogs could significantly inhibit tumor growth by targeting specific metabolic pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Biological Activity

The compound 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a thiazolidinone derivative known for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent studies.

Chemical Structure and Synthesis

This compound features a thiazolidine core with a fluorobenzylidene substituent and a chromenylacetamide moiety. The synthesis typically involves a Knoevenagel condensation reaction , where an aldehyde (2-fluorobenzaldehyde) reacts with thiazolidine-2,4-dione under basic conditions. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine to facilitate the formation of the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, potentially leading to antiproliferative effects in cancer cells.
  • Receptor Interaction : The fluorobenzylidene group can engage with hydrophobic pockets in proteins, while the hydroxyphenyl group may form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity .

Biological Activities

Research indicates that compounds within the thiazolidinone class exhibit diverse biological activities:

  • Antimicrobial Activity : Similar thiazolidinone derivatives have shown significant antimicrobial effects against various pathogens. For instance, compounds with similar structures have been reported to possess activity against bacteria and fungi .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The inhibition of specific kinases involved in tumor growth has been observed, indicating potential as an anticancer agent .
  • Anticonvulsant Effects : Some derivatives have been tested for anticonvulsant activity, showcasing their potential in treating seizure disorders .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of related compounds:

Table 1: Biological Activity of Thiazolidinone Derivatives

CompoundActivity TypeIC50 (nM)Reference
1Antimicrobial100
2Anticancer90
3Anticonvulsant150

In a study by Datar et al., two specific thiazolidinedione derivatives were found to be highly active against certain bacterial strains, demonstrating the potential for further development into therapeutic agents . Another study highlighted the anticancer properties of thiazolidinones, noting their ability to induce apoptosis in cancer cells through the inhibition of growth factor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound ID/Evidence Thiazolidinone Substituent Acetamide Group Key Activities Synthesis Highlights
Target Compound 2-fluorobenzylidene 2-oxo-2H-chromen-6-yl Hypothesized: Antidiabetic, antioxidant (inferred from analogs) Likely involves condensation of 5-(2-fluorobenzylidene)thiazolidinedione with coumarin-6-yl acetamide
Benzylidene (unsubstituted) 2-methylphenyl Not reported Carbodiimide-mediated coupling (EDC.HCl, HOBt)
2-fluorobenzylidene 3-hydroxyphenyl Not reported Similar fluorinated benzylidene synthesis via Knoevenagel condensation
4-hydroxy-3-methoxybenzylidene Variable aryl groups Hypoglycemic (IC₅₀: 0.8–2.1 μM) Condensation with chloroacetylated intermediates under basic conditions
Arylbenzelidene 5-fluoro-1H-indol-1-yl Antioxidant (DPPH IC₅₀: 18–42 μM), antimicrobial Nickel ferrite nanoparticle-catalyzed synthesis
Thienylmethylene 5-fluoro-1H-indol-3-yl ethyl Not reported Thiophene incorporation for enhanced π-π interactions
Key Observations:

Fluorine Substitution : The 2-fluorobenzylidene group in the target compound and analogs may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Coumarin vs.

Biological Activity Trends :

  • Hypoglycemic activity is prominent in analogs with electron-donating groups (e.g., 4-hydroxy-3-methoxybenzylidene in ) .
  • Antioxidant and antimicrobial activities correlate with indole and hydroxylated aromatic substituents () .

Structural Characterization

  • Spectroscopic Techniques : IR and NMR (¹H, ¹³C) confirm thiazolidinedione carbonyls (1680–1750 cm⁻¹) and Z-configuration (J = 10–12 Hz for vinyl protons) .
  • Crystallography : SHELXL () is widely used for precise determination of Z/E configurations and hydrogen-bonding networks .

Pharmacological Potential

  • Target Compound Hypotheses :
    • Antidiabetic : Structural similarity to ’s hypoglycemic thiazolidinediones suggests PPAR-γ modulation .
    • Antioxidant : The coumarin group may enhance radical scavenging, as seen in ’s indole derivatives .

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